

Application Notes and Protocols for Atto 565 NHS Ester Labeling of Peptides

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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

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Introduction

Atto 565 is a fluorescent label belonging to the rhodamine family of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a popular choice for a wide range of applications in the life sciences.[1] [2] These applications include fluorescence microscopy, flow cytometry, and single-molecule detection.[2] The N-hydroxysuccinimide (NHS) ester functional group of Atto 565 allows for its covalent attachment to primary amino groups (-NH₂) on peptides, such as the N-terminus or the side chain of lysine residues, forming a stable amide bond.[3][4] This protocol provides a detailed procedure for the efficient and reliable labeling of peptides with **Atto 565 NHS ester**.

Spectroscopic and Physicochemical Properties

A summary of the key quantitative data for Atto 565 is presented in the table below for easy reference.

Property	Value	Reference
Excitation Maximum (λ_{abs})	564 nm	
Emission Maximum (λ_{fl})	590 nm	
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	90%	[1]
Molecular Weight (MW)	708.11 g/mol	
Solubility	Soluble in DMF, DMSO, ethanol, methanol	

Experimental Protocol: Peptide Labeling with Atto 565 NHS Ester

This protocol outlines the steps for labeling a peptide with **Atto 565 NHS ester**.

Materials

- Peptide with at least one primary amine
- **Atto 565 NHS ester**
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a phosphate-buffered saline (PBS) adjusted to pH 8.3 can be used.[5]
- Purification column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5) (Optional)

Procedure

1. Reagent Preparation

- **Peptide Solution:** Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the peptide solution is free of any amine-containing substances like Tris or glycine, as these will compete with the peptide for labeling.
- **Atto 565 NHS Ester Stock Solution:** Immediately before use, dissolve the **Atto 565 NHS ester** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh to avoid hydrolysis of the NHS ester.^{[4][5]}

2. Labeling Reaction

- **Molar Ratio:** The optimal molar ratio of dye to peptide can vary and may require optimization. A good starting point is a 1.5 to 3-fold molar excess of **Atto 565 NHS ester** to the peptide.
- **Reaction:** While gently vortexing, add the calculated volume of the **Atto 565 NHS ester** stock solution to the peptide solution.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light. For Atto 565-NHS, a longer incubation time of up to 18 hours at room temperature may be necessary for the reaction to go to completion.^[5]

3. Purification of the Labeled Peptide

It is crucial to remove the unreacted dye from the labeled peptide. This can be achieved by either gel filtration or RP-HPLC.

- **Gel Filtration:**
 - Equilibrate a Sephadex G-25 column with the labeling buffer or PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled peptide with the equilibration buffer. The first colored band to elute will be the Atto 565-labeled peptide, while the free dye will move slower and elute later.^[5]
- **RP-HPLC:**

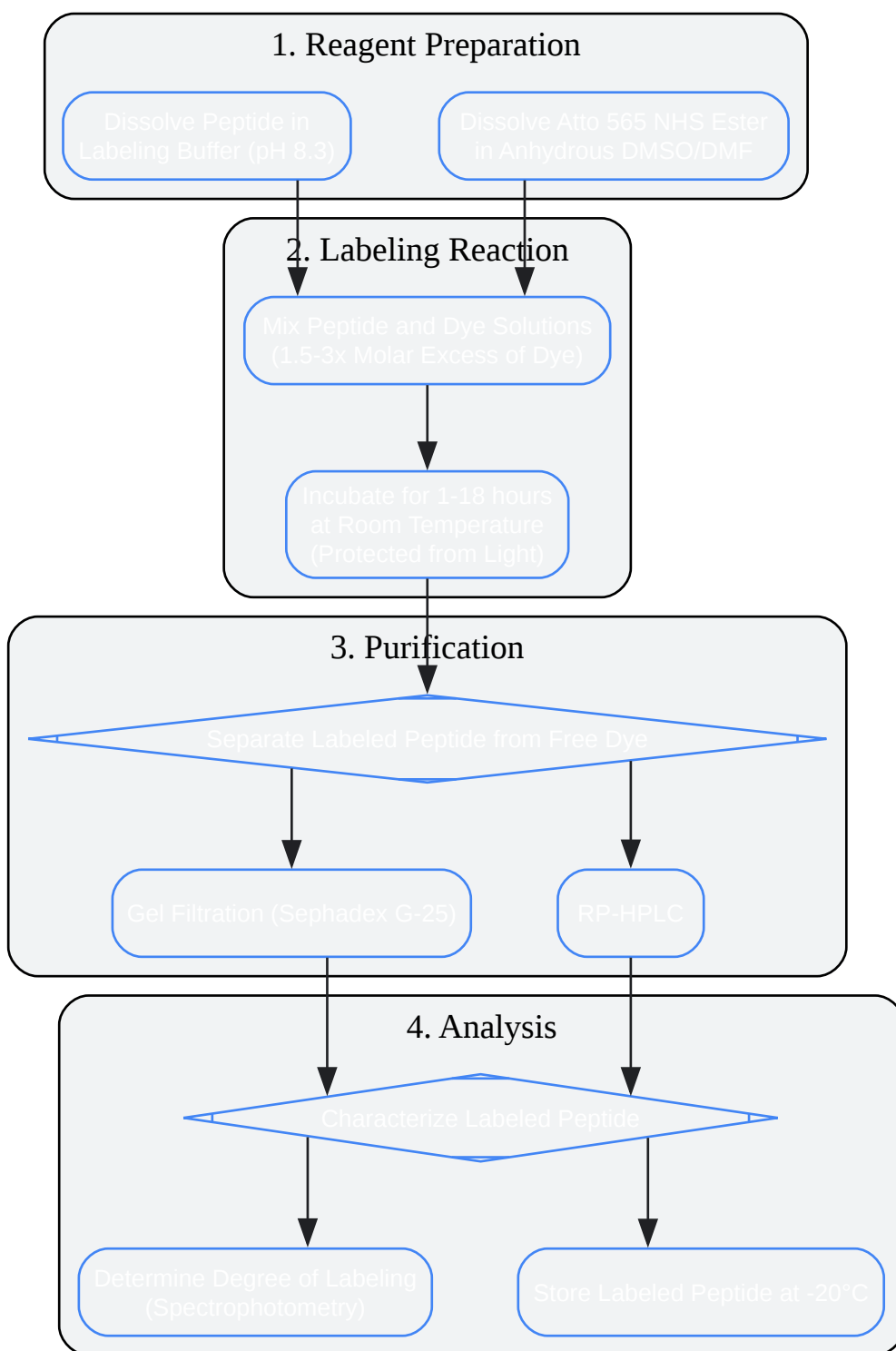
- RP-HPLC is a highly effective method for separating the labeled peptide from the free dye and any unlabeled peptide, providing a higher purity product.
- Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) for elution. The more hydrophobic labeled peptide will have a longer retention time than the unlabeled peptide.

4. Determination of Labeling Efficiency (Degree of Labeling - DOL)

The DOL, which is the average number of dye molecules per peptide, can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and 564 nm (for Atto 565).
- The concentration of the dye can be calculated using the Beer-Lambert law:
 - $[Dye] = A_{564} / (\epsilon_{564} * \text{path length})$
- The concentration of the peptide can be calculated as follows, correcting for the dye's absorbance at 280 nm:
 - $[Peptide] = (A_{280} - (A_{564} * CF_{280})) / (\epsilon_{peptide} * \text{path length})$
 - Where CF280 is the correction factor for the dye's absorbance at 280 nm (for Atto 565, CF280 is 0.12).
- The DOL is then calculated as:
 - $DOL = [Dye] / [Peptide]$

Experimental Workflow



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Caption: Experimental workflow for labeling peptides with **Atto 565 NHS ester**.

Application Example: G-Protein Coupled Receptor (GPCR) Signaling

Atto 565-labeled peptides are valuable tools for studying various biological processes, including receptor-ligand interactions. For instance, a labeled peptide agonist or antagonist can be used to visualize its binding to a G-protein coupled receptor (GPCR) on the cell surface. This allows for the investigation of receptor localization, trafficking, and downstream signaling events.



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Caption: A simplified GPCR signaling pathway initiated by a labeled peptide.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	- pH of labeling buffer is too low.	- Ensure the pH of the labeling buffer is between 8.0 and 9.0. [3] [4]
- Presence of amine-containing contaminants.	- Dialyze the peptide against an amine-free buffer before labeling.	
- Hydrolyzed Atto 565 NHS ester.	- Prepare the dye stock solution immediately before use in an anhydrous solvent. [4] [5]	
- Insufficient molar excess of the dye.	- Increase the molar ratio of Atto 565 NHS ester to the peptide.	
Precipitation of Peptide or Dye	- Low solubility of the peptide or dye conjugate.	- Perform the labeling reaction in a larger volume or add a small amount of organic solvent (e.g., DMSO) if compatible with the peptide's stability.
Difficulty in Purification	- Incomplete separation of free dye.	- For gel filtration, ensure the column bed volume is sufficient. For RP-HPLC, optimize the gradient to achieve better separation.

Conclusion

The protocol described provides a robust method for labeling peptides with **Atto 565 NHS ester**. The resulting fluorescently labeled peptides are valuable reagents for a multitude of applications in biological research and drug development, enabling the detailed investigation of peptide localization, trafficking, and interactions with their biological targets. Proper optimization

of the reaction conditions and purification method is key to obtaining a high-quality labeled peptide for downstream applications.

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